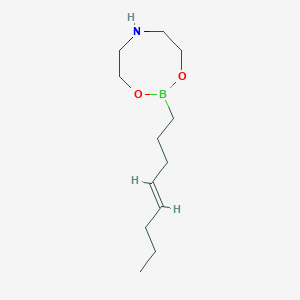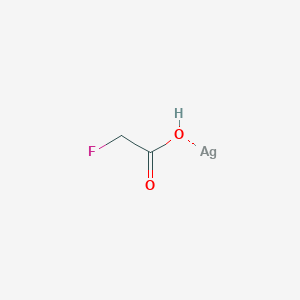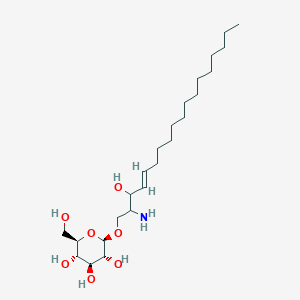
2-(2-Furyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-2-butanol is an organic compound that belongs to the class of furans, which are heterocyclic compounds containing a furan ring. This compound is characterized by the presence of a furan ring attached to a butanol moiety. Furans and their derivatives have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where furfural is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol. The reaction is typically carried out in an anhydrous solvent, such as diethyl ether, under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural. This process uses a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions to reduce furfural to the desired alcohol . The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-2-butanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
Oxidation: 2-(2-Furyl)-2-butanone.
Reduction: 2-(2-Furyl)butane.
Substitution: Various substituted furyl derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Furyl)-2-butanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-2-butanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
Furfuryl alcohol: A primary alcohol derived from furfural, widely used in the production of resins and polymers.
2-Furoic acid: A carboxylic acid derivative of furan, used as a preservative and flavoring agent.
Uniqueness
2-(2-Furyl)-2-butanol is unique due to its specific structure, which combines a furan ring with a butanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
4229-86-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(furan-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-3-8(2,9)7-5-4-6-10-7/h4-6,9H,3H2,1-2H3 |
InChI Key |
GYFSFEGAHSZULO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)







![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
